molecular formula C18H12Cl2N2OS B2509468 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide CAS No. 321967-64-0

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide

Cat. No.: B2509468
CAS No.: 321967-64-0
M. Wt: 375.27
InChI Key: XSVOKFUZIMAOIB-RMKNXTFCSA-N
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Description

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. This compound features a thiazole ring substituted at positions 2 and 4 with a 3,4-dichlorophenyl group and a cinnamamide group, respectively. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide typically involves the reaction of 3,4-dichloroaniline with α-bromoacetophenone to form the intermediate 2-(3,4-dichlorophenyl)thiazole. This intermediate is then reacted with cinnamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and antitumor properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea
  • N-(4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl)-N-(2,6-dichlorophenyl)amine

Uniqueness

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)cinnamamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

(E)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2OS/c19-14-8-7-13(10-15(14)20)16-11-24-18(21-16)22-17(23)9-6-12-4-2-1-3-5-12/h1-11H,(H,21,22,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVOKFUZIMAOIB-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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